molecular formula C23H25N3O2S2 B11144160 3-[(5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-ylmethyl)propanamide

3-[(5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B11144160
M. Wt: 439.6 g/mol
InChI Key: BXCALKMSDBJJML-UYRXBGFRSA-N
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Description

3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine moiety, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the tert-butylphenyl group, and the coupling with the pyridine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or thiazolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound may be studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: Research may focus on its potential use in drug development, particularly for diseases where its unique structure could provide therapeutic benefits.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(5Z)-5-[(4-TERT-BUTYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-[(PYRIDIN-3-YL)METHYL]PROPANAMIDE include other thiazolidine derivatives, pyridine-containing compounds, and tert-butylphenyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3O2S2

Molecular Weight

439.6 g/mol

IUPAC Name

3-[(5Z)-5-[(4-tert-butylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C23H25N3O2S2/c1-23(2,3)18-8-6-16(7-9-18)13-19-21(28)26(22(29)30-19)12-10-20(27)25-15-17-5-4-11-24-14-17/h4-9,11,13-14H,10,12,15H2,1-3H3,(H,25,27)/b19-13-

InChI Key

BXCALKMSDBJJML-UYRXBGFRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCC3=CN=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

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